Teratogenic Potency: (R)-2-Ethylhexanol Metabolite Induces 59% Exencephaly vs. 0% for (S)-Metabolite
The teratogenic potential of (R)-2-ethylhexanol's principal metabolite, (R)-2-ethylhexanoic acid (EHXA), is significantly greater than that of its (S)-enantiomer. In an established in vivo mouse model, (R)-EHXA induced neural tube defects (exencephaly) in 59% of living fetuses, while (S)-EHXA produced no teratogenic or embryotoxic response. The racemic mixture of EHXA caused an intermediate exencephaly rate of 32% [1]. This direct head-to-head comparison demonstrates that the (R)-configuration is the primary source of developmental toxicity arising from 2-ethylhexanol-containing compounds.
| Evidence Dimension | Teratogenicity: exencephaly rate in live fetuses |
|---|---|
| Target Compound Data | (R)-2-Ethylhexanoic acid (metabolite of (R)-2-ethylhexanol): 59% exencephaly rate [1] |
| Comparator Or Baseline | (S)-2-Ethylhexanoic acid: 0% exencephaly; Racemic EHXA: 32% exencephaly [1] |
| Quantified Difference | (R)-enantiomer is highly teratogenic; (S)-enantiomer is non-teratogenic; (R)- is approximately 1.8-fold more potent than the racemate |
| Conditions | NMRI mice, i.p. injection of sodium salts at 500 mg/kg on gestation days 7 and 8 |
Why This Matters
For toxicity mechanism studies or reference standard preparation, the pure (R)-enantiomer provides a defined teratogenic signal; for safety-conscious formulations, avoiding the (R)-enantiomer requires sourcing and verifying stereochemical purity.
- [1] Hauck, R. S., et al. (1990). Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-ethylhexanoic acid, a metabolite of the plasticizer di-(2-ethylhexyl)phthalate. Life Sciences, 46(7), 513–518. DOI: 10.1016/0024-3205(90)90007-e. PMID: 2304384. View Source
